LogP Differential: >1.6 Log Units Higher Lipophilicity Versus Mono-Trifluoromethyl Analogues
The target compound exhibits a computed LogP of 3.81, which is 1.66 log units higher than the widely available 2-hydrazinyl-5-(trifluoromethyl)pyridine (LogP = 2.16) [1] and >2.3 log units above 2-hydrazinyl-3-(trifluoromethyl)pyridine (LogP = 1.49) . This difference translates into an approximately 45‑fold higher predicted octanol-water partition coefficient relative to the 5-CF₃ analogue, indicating substantially greater membrane permeability potential and hydrophobic binding-site compatibility.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.81340 (ChemSrc computed) |
| Comparator Or Baseline | Comparator 1: 2-Hydrazinyl-5-(trifluoromethyl)pyridine, LogP = 2.15930 (Molbase) [1]; Comparator 2: 2-Hydrazinyl-3-(trifluoromethyl)pyridine, LogP = 1.49 (ChemSrc) |
| Quantified Difference | ΔLogP = +1.66 (vs. 5-CF₃ analogue); ΔLogP = +2.32 (vs. 3-CF₃ analogue) |
| Conditions | Computed LogP values from ChemSrc and Molbase databases using standard algorithmic methods (no single experimental measurement across all compounds) |
Why This Matters
A >1.6 LogP unit increase strongly differentiates this compound for programs where enhanced membrane permeability or hydrophobic target engagement is sought; procurement of the simpler mono-CF₃ analogue cannot recapitulate this property.
- [1] 5-(Trifluoromethyl)-2-pyridylhydrazine (CAS 89570-85-4), LogP = 2.15930 – Molbase. Available at: https://m.molbase.cn/baike/113982/ View Source
